molecular formula C23H16N2O2 B13373236 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid

4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid

Katalognummer: B13373236
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: SAEATBDMHCKEAO-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with phenyl and pyridinyl substituents, making it a molecule of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the phenyl and pyridinyl groups to the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.

    2-Phenylquinoline: Similar to the target compound but lacks the pyridinyl substituent.

    4-Phenylquinoline: Another related compound with a phenyl group at the 4-position but without the pyridinyl group.

Uniqueness

4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is unique due to its combination of phenyl and pyridinyl groups attached to the quinoline core

Eigenschaften

Molekularformel

C23H16N2O2

Molekulargewicht

352.4 g/mol

IUPAC-Name

4-phenyl-2-[(E)-2-pyridin-2-ylethenyl]quinoline-3-carboxylic acid

InChI

InChI=1S/C23H16N2O2/c26-23(27)22-20(14-13-17-10-6-7-15-24-17)25-19-12-5-4-11-18(19)21(22)16-8-2-1-3-9-16/h1-15H,(H,26,27)/b14-13+

InChI-Schlüssel

SAEATBDMHCKEAO-BUHFOSPRSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CC=N4)C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CC=N4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.